molecular formula C6H12N2O7 B8299200 (2R)-6-hydroxyhexane-1,2-diyl dinitrate

(2R)-6-hydroxyhexane-1,2-diyl dinitrate

Cat. No.: B8299200
M. Wt: 224.17 g/mol
InChI Key: FJPUWIIDLRVJFX-ZCFIWIBFSA-N
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Description

(2R)-6-hydroxyhexane-1,2-diyl dinitrate is a useful research compound. Its molecular formula is C6H12N2O7 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H12N2O7

Molecular Weight

224.17 g/mol

IUPAC Name

[(2R)-6-hydroxy-1-nitrooxyhexan-2-yl] nitrate

InChI

InChI=1S/C6H12N2O7/c9-4-2-1-3-6(15-8(12)13)5-14-7(10)11/h6,9H,1-5H2/t6-/m1/s1

InChI Key

FJPUWIIDLRVJFX-ZCFIWIBFSA-N

Isomeric SMILES

C(CCO)C[C@H](CO[N+](=O)[O-])O[N+](=O)[O-]

Canonical SMILES

C(CCO)CC(CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
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Synthesis routes and methods II

Procedure details

To a tetrahydrofuran/ethanol 1:1 (12 mL) solution of 5,6-bis(nitrooxy)hexyl 4-nitrobenzoate (2.5 g, 6.70 mmol) at 0° C. was added 2.5 N sodium hydroxide (6.5 mL) dropwise. The solution was stirred at room temperature for 3 hours. The solution was diluted with a solution of sodium bicarbonate (10 mL) and extracted with ethyl acetate (3×25 mL). The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo, affording the title compound. 1H NMR (300 MHz, CDCl3) δ: 5.45-5.38 (m, 1H), 4.94 (dd, 1H), 4.73-4.67 (m, 1H), 4.43 (t, 1H), 3.40-3.36 (m, 2H), 1.75-1.68 (m, 2H), 1.43-1.36 (m, 4H).
Name
tetrahydrofuran ethanol
Quantity
12 mL
Type
reactant
Reaction Step One
Name
5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
Quantity
2.5 g
Type
reactant
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6.5 mL
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reactant
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10 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 5,6-bis(nitrooxy)hexyl acetate (31.3 g, 118 mmol) in THF-EtOH (1:1, 0.492 M) at 0° C., was added a solution of sodium hydroxide (2 N, 126 mL, 251 mmol, 2.1 equiv) dropwise over 5 min. The reaction was stirred at rt for 2 h. The reaction mixture was quenched with a saturated NaHCO3 solution and extracted 3 times with EA. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated. The product was purified by combi-flash 2×120 g silica gel cartridge using gradient (0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min) to afford the desired product (24.5 g, Yield=92%) as a pale yellowish oil. 1H NMR (500 MHz, acetone-d6): δ 5.53-5.47 (m, 1H), 5.00 (dd, 1H), 4.72 (dd, 1H), 3.55 (d, 2H), 3.50 (t, 1H), 1.88-1.80 (m, 2H), 1.58-1.51 (m, 4H).
Name
5,6-bis(nitrooxy)hexyl acetate
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Yield
92%

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